5-Fluoro-2-nitrophenol (CAS: 446-36-6) is a highly reactive, isomerically pure fluorinated aromatic building block utilized primarily in the synthesis of advanced polymers, pharmaceutical intermediates, and agrochemicals. Structurally characterized by a hydroxyl group ortho to a nitro group and a fluorine atom para to the nitro group, this compound is uniquely primed for Nucleophilic Aromatic Substitution (SNAr). The strong electron-withdrawing effect of the para-nitro group highly activates the fluorine atom, making it an exceptional leaving group for reactions with amines, thiols, and phenoxides. In industrial procurement, it is highly valued as a direct precursor for 2-amino-5-fluorophenol derivatives, benzoxazoles, and specialized bis(o-aminophenol) monomers used in thermally rearranged (TR) poly(ether-benzoxazole) gas separation membranes [1].
Substituting 5-Fluoro-2-nitrophenol with cheaper or more common analogs introduces severe process bottlenecks. Utilizing 5-chloro-2-nitrophenol significantly decreases SNAr reaction rates, requiring harsher thermal conditions that can degrade sensitive substrates or polymer chains . Attempting to use positional isomers like 4-fluoro-2-nitrophenol fails entirely for SNAr applications, as the fluorine is meta to the nitro group and lacks the resonance stabilization required to form the intermediate Meisenheimer complex. Furthermore, starting from the upstream precursor 2,4-difluoronitrobenzene forces manufacturers to perform a regioselective hydrolysis, which typically caps at ~74–77% yield and requires energy-intensive steam distillation to separate isomers[1]. Procuring isomerically pure 5-Fluoro-2-nitrophenol bypasses these kinetic and regiochemical limitations, ensuring high-yield, predictable downstream functionalization.
Melting point and reactivity shift significantly; may alter reaction outcomes and purification protocols.
Lacks fluorine inductive effects; acidity and electronic profile differ, impacting pH-dependent workup.
In nucleophilic aromatic substitution (SNAr), the identity of the halogen leaving group drastically impacts process conditions. Because fluorine is highly electronegative, it stabilizes the intermediate Meisenheimer complex much more effectively than chlorine. Consequently, 5-fluoro-2-nitrophenol undergoes rapid substitution under mild basic conditions (e.g., K2CO3 in DMF), whereas substituting it with 5-chloro-2-nitrophenol requires significantly harsher thermal conditions and prolonged reaction times to achieve comparable conversion. This kinetic advantage is critical when coupling with sterically hindered or thermally sensitive nucleophiles.
| Evidence Dimension | SNAr Activation and Reaction Conditions |
| Target Compound Data | 5-Fluoro-2-nitrophenol (Rapid substitution under mild basic conditions) |
| Comparator Or Baseline | 5-Chloro-2-nitrophenol (Requires harsher thermal conditions and prolonged times) |
| Quantified Difference | Fluorine acts as a vastly superior leaving group, allowing reactions to proceed under mild basic conditions, whereas chlorine requires significantly harsher thermal conditions. |
| Conditions | Base-mediated etherification or amination via SNAr |
Allows for the high-yield synthesis of complex polyethers and functionalized benzoxazoles without thermal degradation of the product.
The position of the fluorine atom relative to the nitro group dictates the compound's utility in SNAr. In 5-fluoro-2-nitrophenol, the fluorine is located para to the strongly electron-withdrawing nitro group, which provides essential resonance stabilization for nucleophilic attack [1]. If a buyer substitutes this with the positional isomer 4-fluoro-2-nitrophenol, the fluorine is meta to the nitro group. Meta-halogens are virtually inert to standard SNAr conditions because the intermediate negative charge cannot be delocalized onto the nitro oxygen atoms, resulting in near-zero conversion.
| Evidence Dimension | Susceptibility to Nucleophilic Attack |
| Target Compound Data | 5-Fluoro-2-nitrophenol (Fluorine is para to NO2; highly activated) |
| Comparator Or Baseline | 4-Fluoro-2-nitrophenol (Fluorine is meta to NO2; deactivated for SNAr) |
| Quantified Difference | Para-fluorine enables complete substitution under standard SNAr conditions, whereas meta-fluorine remains unreactive due to lack of resonance stabilization. |
| Conditions | Nucleophilic aromatic substitution with amines or alkoxides |
Guarantees that the halogen can be cleanly displaced, which is impossible with the meta-substituted isomer.
Manufacturers sometimes consider synthesizing the phenol in-house from 2,4-difluoronitrobenzene via regioselective hydrolysis. However, this process is fraught with yield limitations. Controlled aqueous hydrolysis of the difluoro precursor typically yields only 74–77% of the desired 2-nitro-5-fluorophenol, with the remainder lost to over-reaction or incorrect regiochemistry [1]. Furthermore, isolating the pure isomer requires energy-intensive steam distillation. Procuring pre-formed 5-fluoro-2-nitrophenol eliminates this ~23-26% yield loss and bypasses a complex, highly exothermic manufacturing step.
| Evidence Dimension | Yield of the desired 2-nitro-5-fluorophenol motif |
| Target Compound Data | 5-Fluoro-2-nitrophenol (100% pre-formed, isomerically pure starting material) |
| Comparator Or Baseline | 2,4-Difluoronitrobenzene (Requires selective aqueous hydrolysis, yielding ~74-77%) |
| Quantified Difference | Eliminates a ~23-26% yield loss and the need for complex isomer separation via steam distillation. |
| Conditions | Industrial scale-up of ortho-hydroxyl functionalized nitroaromatics |
Procuring the exact phenol eliminates a low-yielding, highly exothermic manufacturing step, streamlining API and monomer production.
5-Fluoro-2-nitrophenol is a critical monomer building block for advanced gas separation membranes. Its highly activated fluorine is efficiently displaced by bisphenols (e.g., 6F-BPA or phenolphthalein) via SNAr to form bis(o-aminophenol) precursors. These precursors are subsequently polymerized and thermally rearranged into robust poly(ether-benzoxazole) networks [1].
In medicinal chemistry, this compound serves as a highly efficient precursor for C(6)-substituted benzoxazolones, such as acid ceramidase inhibitors. The para-fluorine is easily displaced by heterocyclic amines via SNAr, followed by nitro reduction and cyclization with CDI, providing a streamlined route to complex APIs [2].
The compound is utilized as a regiochemically pure scaffold in crop protection research. The nitro group can be selectively reduced to an amine while the phenol is functionalized, providing a predictable, high-yield route to complex fluorinated agrochemicals without the isomer separation issues associated with difluoro precursors [3].
Irritant